N-ethyl-N-(5-fluoro-2-iodobenzyl)ethanamine
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Overview
Description
N-ethyl-N-(5-fluoro-2-iodobenzyl)ethanamine is an organic compound that belongs to the class of substituted ethanamines. This compound is characterized by the presence of an ethyl group, a fluoro group, and an iodo group attached to a benzyl ring, which is further connected to an ethanamine moiety. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-(5-fluoro-2-iodobenzyl)ethanamine typically involves a multi-step process. One common synthetic route includes the following steps:
Fluorination: The fluoro group is introduced via nucleophilic aromatic substitution using a suitable fluorinating agent.
Alkylation: The ethyl group is introduced through an alkylation reaction using ethyl halide and a base.
Amine Formation: The final step involves the formation of the ethanamine moiety through reductive amination or direct amination of the benzyl halide intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-(5-fluoro-2-iodobenzyl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the iodo and fluoro positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium amide in liquid ammonia for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-ethyl-N-(5-fluoro-2-iodobenzyl)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-ethyl-N-(5-fluoro-2-iodobenzyl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-N-(4-fluoro-2-iodobenzyl)ethanamine
- N-ethyl-N-(5-chloro-2-iodobenzyl)ethanamine
- N-ethyl-N-(5-fluoro-2-bromobenzyl)ethanamine
Uniqueness
N-ethyl-N-(5-fluoro-2-iodobenzyl)ethanamine is unique due to the specific combination of the fluoro and iodo groups on the benzyl ring. This combination imparts distinct electronic and steric properties, influencing the compound’s reactivity and interaction with molecular targets. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and biological activities.
Properties
Molecular Formula |
C11H15FIN |
---|---|
Molecular Weight |
307.15 g/mol |
IUPAC Name |
N-ethyl-N-[(5-fluoro-2-iodophenyl)methyl]ethanamine |
InChI |
InChI=1S/C11H15FIN/c1-3-14(4-2)8-9-7-10(12)5-6-11(9)13/h5-7H,3-4,8H2,1-2H3 |
InChI Key |
IHASLXRZCOGENB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=C(C=CC(=C1)F)I |
Origin of Product |
United States |
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